molecular formula C22H20N4O2 B2851784 N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941995-41-1

N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2851784
CAS No.: 941995-41-1
M. Wt: 372.428
InChI Key: JCLREEIVLWMJIS-UHFFFAOYSA-N
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Description

N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and is substituted with various functional groups

Mechanism of Action

The mechanism of action of these compounds often involves binding to the active site of the epidermal growth factor receptor kinase (EGFR) .

Future Directions

The future directions in the research of these compounds often involve the design of new generations of thiazole derivatives that would represent a productive matrix for further advancement of better anticancer specialists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step reactions. One common method involves the condensation of 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with aniline under catalytic conditions . The reaction is carried out in the presence of a catalyst such as AC-SO3H, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as ethyl 4-oxo-1,3-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

N-ethyl-3-methyl-4-oxo-N,1-diphenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-ethyl-3-methyl-4-oxo-N,1-diphenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-3-25(16-10-6-4-7-11-16)22(28)18-14-23-21-19(20(18)27)15(2)24-26(21)17-12-8-5-9-13-17/h4-14H,3H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLREEIVLWMJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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